REACTION_CXSMILES
|
[P:1]([O-:17])([O-:16])([O:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH3:15])=[O:2].[OH-].[K+:19].[K].[P]>O>[P:1]([O-:16])([O-:17])([O:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH3:15])=[O:2].[K+:19].[K+:19] |f:1.2,3.4,6.7.8,^1:19|
|
Name
|
|
Quantity
|
502.9 g
|
Type
|
reactant
|
Smiles
|
P(=O)(OCCCCCCCCCCCC)([O-])[O-]
|
Name
|
|
Quantity
|
232.1 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
potassium phosphorus
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[K].[P]
|
Name
|
salt
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
diluted with an additional 595.2 g
|
Type
|
CUSTOM
|
Details
|
at room temperature
|
Reaction Time |
25 min |
Name
|
|
Type
|
|
Smiles
|
P(=O)(OCCCCCCCCCCCC)([O-])[O-].[K+].[K+]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[P:1]([O-:17])([O-:16])([O:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH3:15])=[O:2].[OH-].[K+:19].[K].[P]>O>[P:1]([O-:16])([O-:17])([O:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH3:15])=[O:2].[K+:19].[K+:19] |f:1.2,3.4,6.7.8,^1:19|
|
Name
|
|
Quantity
|
502.9 g
|
Type
|
reactant
|
Smiles
|
P(=O)(OCCCCCCCCCCCC)([O-])[O-]
|
Name
|
|
Quantity
|
232.1 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
potassium phosphorus
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[K].[P]
|
Name
|
salt
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
diluted with an additional 595.2 g
|
Type
|
CUSTOM
|
Details
|
at room temperature
|
Reaction Time |
25 min |
Name
|
|
Type
|
|
Smiles
|
P(=O)(OCCCCCCCCCCCC)([O-])[O-].[K+].[K+]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |